Regioisomeric Advantage: 1,7-Naphthyridine Core Retains High Potency While 1,8-Naphthyridine Is Significantly Less Active
In a systematic comparison of EGFR kinase inhibitory activity, compounds featuring a 1,7-naphthyridine core retained high potency, whereas the corresponding 1,8-naphthyridine analogues were significantly less active. This highlights a fundamental regioisomeric differentiation that justifies the selection of the 1,7-core for kinase-targeted programs [1]. While direct data for the 4-chloro-tetrahydro derivative is not available, this class-level inference establishes the 1,7-regioisomer as the preferred scaffold for potency retention.
| Evidence Dimension | EGFR kinase inhibitory activity |
|---|---|
| Target Compound Data | High potency retained (1,7-naphthyridine core) |
| Comparator Or Baseline | 1,8-naphthyridine core: Significantly less active |
| Quantified Difference | Significant (specific quantitative data not provided in the source) |
| Conditions | 4-anilino[1,7] and [1,8] naphthyridine-3-carbonitriles; in vitro kinase assay |
Why This Matters
This evidence directly informs scaffold selection for kinase inhibitor projects, demonstrating that the 1,7-regioisomer is essential for maintaining high potency.
- [1] Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles. All Journals. View Source
